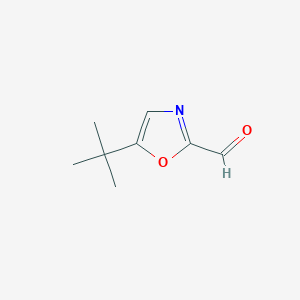
5-(tert-Butyl)oxazole-2-carbaldehyde
Cat. No. B8741675
M. Wt: 153.18 g/mol
InChI Key: PXCITRFXUWRCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06720347B2
Procedure details


To a stirred solution of oxalyl chloride (45 mL, 90 mmole) at −78 deg C. under argon was added dropwise dimethyl sulfoxide (8.80 mL, 124 mmole). The reaction mixture was stirred at −78 deg C. for 10 min., and was treated with a solution of 2-hydroxymethyl-5-t-butyloxazole (11.7 g, 75.1 mmole) in anhydrous methylene chloride (30 mL) over 20 min. The mixture was stirred at this temperature for 1 hour, then triethylamine was added slowly (31.0 mL, 222 mmole), during which the reaction mixture became a yellowish slurry. After stirring at −78 deg C. for 20 min, the reaction mixture was warmed to room temperature, added with methylene chloride (100 mL) and stirred for 1 hour. The solid was filtered off and washed with EtOAc. The filtrate was washed with 5% aqueous citric acid (100 mL) and brine (50 mL), dried over MgSO4. Concentration and column chromatography (silica gel, EtOAc/hexane 1:4) afforded 2-formyl-5-t-butyloxazole as a light yellow oil (10.1 g).






Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[O:14][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:16][N:17]=1.C(N(CC)CC)C>C(Cl)Cl>[CH:12]([C:13]1[O:14][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:16][N:17]=1)=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
8.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
11.7 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC=1OC(=CN1)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at −78 deg C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at −78 deg C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at this temperature for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at −78 deg C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
for 20 min
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with 5% aqueous citric acid (100 mL) and brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration and column chromatography (silica gel, EtOAc/hexane 1:4)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1OC(=CN1)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
